molecular formula C7H5ClN2O4 B1599626 3-Amino-5-chloro-2-nitrobenzoic acid CAS No. 193481-78-6

3-Amino-5-chloro-2-nitrobenzoic acid

Cat. No. B1599626
Key on ui cas rn: 193481-78-6
M. Wt: 216.58 g/mol
InChI Key: STWBZTCBIRBNHV-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

To a mixture of potassium tert-butoxide (38.9 g, 0.347 mol) and copper-(II) acetate monohydrate (0.9 g, 4.96 mmol) in DMF (160 ml) was added a solution of O-methylhydroxylamine hydrochloride (8.3 g, 99.3 mmol) and 3-chloro-6-nitrobenzoic acid (69; 10 g, 49.6 mmol) in DMF (160 ml) at 0° C. The resulting reaction mixture was stirred at that temperature for 3 h. It was then quenched with water, acidified with 10% HCl and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The residue was taken up in EtOAc and extracted with 10% aqueous NaOH. The combined aqueous layers were acidified with concentrated HCl to a pH=3 and then extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford 3-amino-5-chloro-2-nitrobenzoic acid 70 (6.5 g, 60.5%) as a brown red solid.
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl.CO[NH2:10].[Cl:11][C:12]1[CH:13]=[C:14]([C:18]([N+:21]([O-:23])=[O:22])=[CH:19][CH:20]=1)[C:15]([OH:17])=[O:16]>CN(C=O)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[NH2:10][C:19]1[C:18]([N+:21]([O-:23])=[O:22])=[C:14]([CH:13]=[C:12]([Cl:11])[CH:20]=1)[C:15]([OH:17])=[O:16] |f:0.1,2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.9 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C(=CC1)[N+](=O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at that temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
It was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=C(C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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